molecular formula C9H9BrN2 B8045195 3-Bromo-8-ethylimidazo[1,2-a]pyridine

3-Bromo-8-ethylimidazo[1,2-a]pyridine

Cat. No.: B8045195
M. Wt: 225.08 g/mol
InChI Key: BZVQQBLRSDMTNX-UHFFFAOYSA-N
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Description

3-Bromo-8-ethylimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a bromine atom at the third position and an ethyl group at the eighth position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 8-ethylimidazo[1,2-a]pyridine

      Starting Material: 8-ethylimidazo[1,2-a]pyridine.

      Reagent: Bromine or N-bromosuccinimide (NBS).

      Solvent: Acetic acid or dichloromethane.

      Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the third position.

  • Cyclization Reactions

      Starting Material: 2-aminopyridine and 1,3-dibromo-2-propanone.

      Reagent: Base such as potassium carbonate.

      Solvent: Dimethylformamide (DMF).

      Conditions: The reaction mixture is heated to promote cyclization, forming the imidazo[1,2-a]pyridine ring system with bromine at the third position.

Industrial Production Methods

Industrial production of 3-bromo-8-ethylimidazo[1,2-a]pyridine typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom at the third position can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

      Electrophilic Substitution: The ethyl group at the eighth position can undergo electrophilic substitution reactions, introducing various functional groups.

  • Oxidation and Reduction Reactions

      Oxidation: The ethyl group can be oxidized to form aldehydes or carboxylic acids.

      Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.

Major Products

    Substitution Products: 3-amino-8-ethylimidazo[1,2-a]pyridine, 3-thio-8-ethylimidazo[1,2-a]pyridine.

    Oxidation Products: 3-bromo-8-formylimidazo[1,2-a]pyridine, 3-bromo-8-carboxyimidazo[1,2-a]pyridine.

    Reduction Products: Dihydro-3-bromo-8-ethylimidazo[1,2-a]pyridine.

Scientific Research Applications

Chemistry

3-Bromo-8-ethylimidazo[1,2-a]pyridine is used as a building block in organic synthesis

Biology

In biological research, this compound is studied for its potential as a pharmacophore. It serves as a core structure in the development of new drugs targeting various biological pathways.

Medicine

Medicinal chemists explore this compound derivatives for their potential therapeutic effects. These derivatives are investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound is

Properties

IUPAC Name

3-bromo-8-ethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-7-4-3-5-12-8(10)6-11-9(7)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVQQBLRSDMTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CN2C1=NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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